![molecular formula C20H16FIN4O2 B8377738 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline](/img/structure/B8377738.png)
3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1-(4-Methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorobenzenamine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, an iodo substituent, and a methoxybenzyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method for synthesizing pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . The introduction of the iodo substituent can be achieved through electrophilic iodination, while the methoxybenzyl group can be introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
化学反応の分析
4-(1-(4-Methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorobenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anticancer or antimicrobial properties, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, pyrazolo[3,4-b]pyridines have been shown to exhibit antitubercular activity by binding to pantothenate synthetase from Mycobacterium tuberculosis . The presence of the iodo and methoxybenzyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline include other pyrazolo[3,4-b]pyridines and triazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, triazoles are known for their antimicrobial and antifungal activities , while pyrazolo[3,4-b]pyridines have been studied for their anticancer properties . The unique combination of functional groups in this compound distinguishes it from other compounds and may confer specific advantages in certain applications.
特性
分子式 |
C20H16FIN4O2 |
|---|---|
分子量 |
490.3 g/mol |
IUPAC名 |
3-fluoro-4-[3-iodo-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C20H16FIN4O2/c1-27-14-5-2-12(3-6-14)11-26-20-18(19(22)25-26)17(8-9-24-20)28-16-7-4-13(23)10-15(16)21/h2-10H,11,23H2,1H3 |
InChIキー |
LEBRKIOIBZJTQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)I)OC4=C(C=C(C=C4)N)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


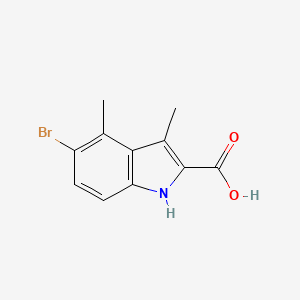
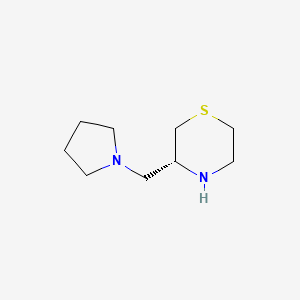
![(2-Chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8377683.png)
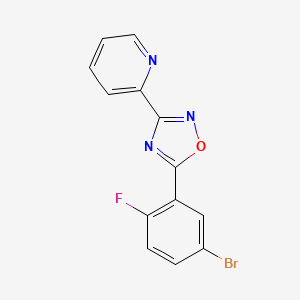
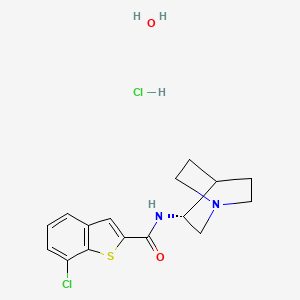
![1-Methyl-4-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}piperazine](/img/structure/B8377708.png)
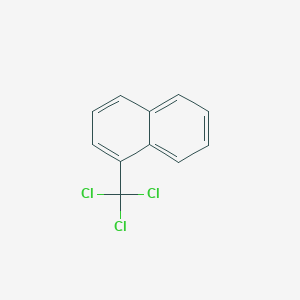
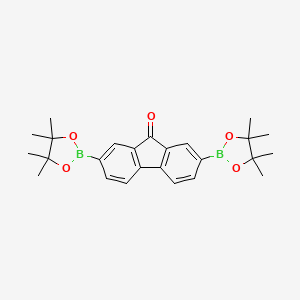
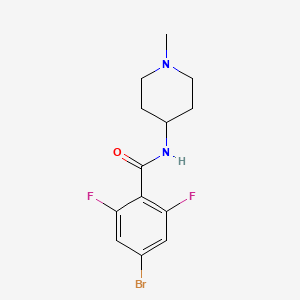
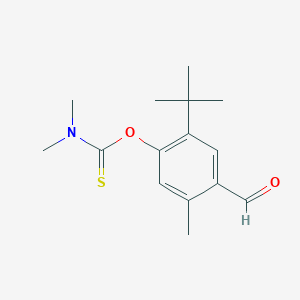
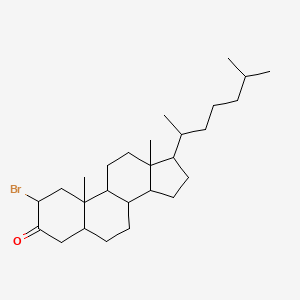
![2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine](/img/structure/B8377765.png)
